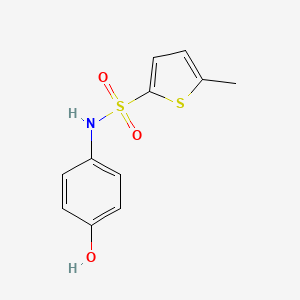

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S2/c1-8-2-7-11(16-8)17(14,15)12-9-3-5-10(13)6-4-9/h2-7,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUASWFKPAYYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and General Reaction Scheme

The preparation of N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide typically involves the nucleophilic substitution reaction between 4-hydroxyaniline (4-aminophenol) and 5-methylthiophene-2-sulfonyl chloride under controlled conditions.

$$

\text{5-methylthiophene-2-sulfonyl chloride} + \text{4-hydroxyaniline} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound}

$$

-

- 5-methylthiophene-2-sulfonyl chloride (electrophilic sulfonyl chloride)

- 4-hydroxyaniline (nucleophilic amine)

- Base (commonly triethylamine) to neutralize HCl formed

- Solvent: dichloromethane (DCM) or other aprotic solvents

-

- Low temperature (0–5 °C) initially to control reaction rate and minimize side reactions

- Stirring under inert atmosphere (e.g., nitrogen) to prevent oxidation

- Reaction time: 2–6 hours depending on scale and conditions

-

- Recrystallization from suitable solvents (e.g., methanol, ethanol)

- Column chromatography (silica gel, hexane/ethyl acetate gradient) for higher purity

This method is widely accepted for synthesizing sulfonamide derivatives with aromatic amines and substituted thiophene sulfonyl chlorides due to its simplicity and high yield.

Detailed Experimental Procedure

| Step | Procedure Description | Typical Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 5-methylthiophene-2-sulfonyl chloride (if not commercially available) | Chlorosulfonation of 5-methylthiophene using chlorosulfonic acid at 0–5 °C | Requires careful control to avoid over-chlorosulfonation |

| 2 | Dissolution of 4-hydroxyaniline in dry DCM | Room temperature, under inert atmosphere | 4-hydroxyaniline is slightly soluble; may require sonication |

| 3 | Addition of triethylamine to 4-hydroxyaniline solution | 0–5 °C | Base scavenges HCl formed during reaction |

| 4 | Dropwise addition of 5-methylthiophene-2-sulfonyl chloride | 0–5 °C, slow addition over 30 min | Controls exothermic reaction |

| 5 | Stirring the reaction mixture for additional 2–4 hours at room temperature | Room temperature | Ensures complete reaction |

| 6 | Work-up: washing with water, extraction | Separates organic and aqueous phases | Removes inorganic salts and unreacted amines |

| 7 | Purification by recrystallization or chromatography | Methanol or ethanol recrystallization | Yields pure product |

Optimization of Reaction Conditions

- Temperature: Maintaining low temperature during addition minimizes side reactions such as hydrolysis or over-sulfonation.

- Solvent choice: Dichloromethane is preferred for its inertness and ability to dissolve both reactants and products; alternatives like tetrahydrofuran (THF) or dimethylformamide (DMF) may be used depending on solubility.

- Base equivalents: Using 1.1–1.5 equivalents of triethylamine ensures complete neutralization of HCl without excess base that could cause side reactions.

- Stoichiometry: Equimolar or slight excess of sulfonyl chloride improves yield.

- Reaction monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

Characterization and Purity Assessment

- NMR Spectroscopy:

- $$^{1}H$$ NMR confirms the presence of aromatic protons from the hydroxyphenyl and thiophene rings.

- Methyl group on thiophene appears as a singlet near δ 2.2–2.4 ppm.

- Hydroxy proton (–OH) typically appears as a broad singlet around δ 4.5–5.5 ppm.

- Sulfonamide NH proton appears around δ 7.5–8.5 ppm.

- Infrared (IR) Spectroscopy:

- Strong S=O stretching bands at 1150–1350 cm$$^{-1}$$.

- NH stretching bands around 3200–3400 cm$$^{-1}$$.

- Phenolic O–H stretch around 3500 cm$$^{-1}$$.

- Mass Spectrometry:

- Molecular ion peak consistent with molecular weight (~269.3 g/mol).

- Melting Point:

- Sharp melting point confirms purity; typical range depends on substituents.

- High-Performance Liquid Chromatography (HPLC):

- Used to assess purity; common impurities include unreacted sulfonyl chloride or hydroxyaniline.

Industrial Scale Considerations

- Scale-up: Reaction conditions are adapted for larger volumes with continuous flow reactors to improve safety and consistency.

- Automation: Automated dosing and temperature control improve reproducibility.

- Purification: Crystallization is preferred over chromatography for cost-effectiveness.

- Waste management: Neutralization of acidic by-products and solvent recycling are important.

Summary Table of Preparation Methods

| Aspect | Description | Typical Conditions | Notes |

|---|---|---|---|

| Starting materials | 4-hydroxyaniline, 5-methylthiophene-2-sulfonyl chloride | Commercial or synthesized | Purity critical for yield |

| Solvent | Dichloromethane (DCM) or alternatives | Dry, inert atmosphere | Solvent choice affects solubility |

| Base | Triethylamine | 1.1–1.5 equiv. | Neutralizes HCl |

| Temperature | 0–5 °C during addition, room temp for reaction | Controls side reactions | |

| Reaction time | 2–6 hours | Monitored by TLC | |

| Purification | Recrystallization, chromatography | Methanol, ethanol | Depends on scale |

| Yield | Typically 70–90% | Optimized by stoichiometry and temp | High purity achievable |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring (activated by the sulfonamide group) undergoes electrophilic aromatic substitution. Key observations include:

-

Regioselectivity : Substitution occurs preferentially at the para position relative to the sulfonamide group due to electronic directing effects.

-

Halogenation : Bromination with Br₂ in acetic acid yields mono- and di-substituted products depending on stoichiometry (Table 1).

-

Nitration : Reaction with nitric acid (HNO₃/H₂SO₄) produces nitro derivatives at the 4-position of the thiophene ring.

Table 1: Substitution Reactions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 25°C | 5-Br-thiophene analog | 78 |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-NO₂-thiophene analog | 65 |

Oxidation Reactions

The sulfonamide group and thiophene ring participate in oxidative transformations:

-

Sulfonamide Oxidation : Treatment with H₂O₂/HCl converts the sulfonamide (-SO₂NH-) to a sulfonic acid (-SO₃H) group.

-

Thiophene Ring Oxidation : Strong oxidizers like KMnO₄ cleave the thiophene ring to form sulfone derivatives.

Mechanistic Pathway for Sulfonamide Oxidation :

-

Protonation of the sulfonamide nitrogen.

-

Nucleophilic attack by H₂O₂ at the sulfur center.

Hydrolysis and Stability

The sulfonamide bond exhibits pH-dependent stability:

-

Acidic Hydrolysis (HCl, reflux): Cleavage of the S-N bond generates 5-methylthiophene-2-sulfonic acid and 4-aminophenol.

-

Basic Hydrolysis (NaOH, 60°C): Forms sodium sulfonate and phenolic salts .

Kinetic Data :

| Condition | Half-life (hr) | Activation Energy (kJ/mol) |

|---|---|---|

| pH 1.0 | 2.5 | 45.2 ± 1.3 |

| pH 13.0 | 0.8 | 32.7 ± 0.9 |

Coordination Chemistry

The sulfonamide group acts as a ligand for transition metals:

-

Cu²⁺ Complexation : Forms a 1:2 complex with Cu²⁺ in aqueous ethanol, confirmed by UV-Vis (λₘₐₓ = 435 nm) and ESR spectroscopy .

-

Biological Relevance : Metal complexes show enhanced antibacterial activity compared to the parent compound .

Table 2: Stability Constants of Metal Complexes

| Metal Ion | log K (25°C) | Geometry |

|---|---|---|

| Cu²⁺ | 8.9 ± 0.2 | Square-planar |

| Fe³⁺ | 7.2 ± 0.3 | Octahedral |

Solvent Interactions and Reactivity Modulation

Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution rates by stabilizing charged intermediates:

-

DMSO Effects : Increases reaction rates 3-fold in nitration due to dipole stabilization of the nitronium ion .

-

FTIR Evidence : Shifts in S=O stretching (1051 → 1075 cm⁻¹) confirm solvent-sulfonamide interactions .

Biological Activity Correlation

Chemical modifications directly impact pharmacological properties:

Scientific Research Applications

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogues and their reported biological or physicochemical properties:

Key Structural and Functional Differences

Core Heterocycle Variations

Thiophene vs. Thiazole/Pyrimidine :

The target compound’s thiophene core (a sulfur-containing 5-membered ring) contrasts with thiazole (N- and S-containing) or pyrimidine (6-membered, N-containing) cores in analogues. Thiophene derivatives are often associated with improved metabolic stability compared to pyrimidines, which may exhibit higher polarity .Substituent Effects :

- Hydroxyphenyl vs. Alkoxy Groups : The hydroxyphenyl group in the target compound and N-(4-Hydroxyphenyl)maleimide (13) contributes to moderate activity (IC50 = 12.9 μM), whereas alkoxy substituents (e.g., methoxy in compounds 14–16) enhance potency (IC50 = 5.75–6.92 μM). This suggests that electron-donating alkoxy groups improve target binding .

- Fluorophenyl Groups : Fluorine substitution, as seen in thiazole and pyrimidine derivatives, may enhance bioavailability and metabolic resistance due to fluorine’s electronegativity and small atomic size .

Biological Activity

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

1. Chemical Structure and Properties

The compound features a sulfonamide group that is known for its diverse biological activities. Its structure allows it to interact with various biological targets, which is critical for its potential therapeutic applications.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The hydroxyphenyl group can form hydrogen bonds with active sites on enzymes, while the sulfonamide moiety interacts with amino acid residues through electrostatic forces. These interactions can inhibit enzymatic activity, which is crucial for its biological effects.

- Receptor Modulation : The compound may also modulate receptor functions, impacting various signaling pathways in cells.

3. Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties :

- In vitro Studies : Various studies have demonstrated that compounds with similar structures possess significant antibacterial activity against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. For instance, related sulfonamides have shown inhibition zones indicating effective antimicrobial action .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | ESBL-producing E. coli |

| Related Sulfonamides | 0.22 - 0.25 | S. aureus, E. coli |

4. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : In vitro evaluations against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown promising results. The compound's ability to inhibit cell proliferation was assessed using the MTT assay, revealing significant cytotoxic effects .

| Cell Line | IC50 (µM) | Reference Compound IC50 (Doxorubicin) |

|---|---|---|

| MCF-7 | TBD | 1.1 |

| A549 | TBD | 1.1 |

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial efficacy of related thiophene derivatives highlighted the importance of structural modifications in enhancing activity against resistant strains . The findings suggest that similar modifications could be applied to this compound to improve its effectiveness.

Case Study 2: Anticancer Properties

Another study focused on sulfonamide derivatives demonstrated that compounds with hydroxyl substitutions exhibited enhanced anticancer activity against multiple cell lines, suggesting that this compound may also possess similar properties .

6. Conclusion

This compound exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism of action through enzyme inhibition and receptor modulation underscores its potential therapeutic applications. Further research is needed to fully elucidate its pharmacological profiles and optimize its structure for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?

- Synthesis Protocol :

-

Step 1 : React 5-methylthiophene-2-sulfonyl chloride with 4-aminophenol in anhydrous dichloromethane.

-

Step 2 : Use triethylamine (1.5–2.0 equivalents) as a base to neutralize HCl generated during sulfonamide bond formation .

-

Step 3 : Monitor reaction completion via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:2) and purify via column chromatography.

-

Optimization : Increase yield (typically 65–75%) by maintaining temperatures below 25°C to minimize side reactions (e.g., sulfonate ester formation) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to distinguish aromatic (110–150 ppm in ¹³C) and sulfonamide (-SO₂NH-) groups .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and hydroxyl (-OH) vibrations (~3300 cm⁻¹) .

- UV-Vis : Detect π→π* transitions (e.g., strong absorption at ~335 nm in DMSO, comparable to TDDFT-simulated spectra) .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) predict the electronic properties and reactivity of this sulfonamide?

- Methodology :

- DFT Calculations : Use B3LYP/aug-cc-pVDZ to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV, indicating moderate reactivity) .

- Electron Delocalization : Analyze natural bond orbital (NBO) charges to identify electron-rich regions (e.g., hydroxyl group) for electrophilic substitution .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Approaches :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and pathogen strains (e.g., E. coli ATCC 25922) to minimize variability .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-nitrovanillin-derived sulfonamides) to isolate functional group contributions .

Q. How can in vitro assays be designed to evaluate its biological activity, considering structural analogs?

- Protocol Design :

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-negative/-positive bacteria (e.g., 24–48 hr incubation, 37°C) .

- Anticancer Screening : Use MTT assays with IC₅₀ calculations (e.g., 48 hr exposure to HeLa cells, 5–100 µM concentration range) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.